molecular formula C18H28N2O3 B7176774 N-[4-(4-hydroxyphenyl)butan-2-yl]-3-(methoxymethyl)piperidine-1-carboxamide

N-[4-(4-hydroxyphenyl)butan-2-yl]-3-(methoxymethyl)piperidine-1-carboxamide

Cat. No.: B7176774
M. Wt: 320.4 g/mol
InChI Key: GOTFBZHMKMPYKO-UHFFFAOYSA-N
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Description

N-[4-(4-hydroxyphenyl)butan-2-yl]-3-(methoxymethyl)piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyphenyl group, and a methoxymethyl group

Properties

IUPAC Name

N-[4-(4-hydroxyphenyl)butan-2-yl]-3-(methoxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-14(5-6-15-7-9-17(21)10-8-15)19-18(22)20-11-3-4-16(12-20)13-23-2/h7-10,14,16,21H,3-6,11-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTFBZHMKMPYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC(=O)N2CCCC(C2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-hydroxyphenyl)butan-2-yl]-3-(methoxymethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the hydroxyphenyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-hydroxyphenyl)butan-2-yl]-3-(methoxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[4-(4-hydroxyphenyl)butan-2-yl]-3-(methoxymethyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(4-hydroxyphenyl)butan-2-yl]-3-(methoxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-hydroxyphenyl)butan-2-yl]-3-(methoxymethyl)piperidine-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxyphenyl and methoxymethyl groups, along with the piperidine ring, allows for diverse interactions and applications that are not possible with simpler compounds.

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